molecular formula C7H4BrClN2 B1521826 7-Bromo-3-chloro-1H-indazole CAS No. 885271-75-0

7-Bromo-3-chloro-1H-indazole

Cat. No. B1521826
CAS RN: 885271-75-0
M. Wt: 231.48 g/mol
InChI Key: SXOKLXYCYCXCCH-UHFFFAOYSA-N
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Description

“7-Bromo-3-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-indazoles, including compounds like “7-Bromo-3-chloro-1H-indazole”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-chloro-1H-indazole” consists of a heterocyclic indazole ring substituted with bromine and chlorine atoms .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“7-Bromo-3-chloro-1H-indazole” is a solid substance . It has a molecular weight of 231.48 .

Scientific Research Applications

HIV Treatment

“7-Bromo-3-chloro-1H-indazole” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .

Antitumor Applications

Indazole derivatives, including “7-Bromo-3-chloro-1H-indazole”, have found applications in the treatment of antitumor . These compounds have been investigated for their potential in cancer treatment.

Anti-Inflammatory Applications

Indazole derivatives are also used as anti-inflammatory agents . They have been studied for their potential to reduce inflammation in various medical conditions.

Antidepressant Applications

Indazole derivatives have been used in the development of antidepressants . These compounds have shown potential in treating depressive disorders.

Antimicrobial Applications

Indazole derivatives have been studied for their antimicrobial properties . They have potential applications in combating various microbial infections.

Contraceptive Applications

Indazole derivatives have been investigated for their potential use as contraceptives . These compounds could potentially be used in the development of new contraceptive drugs.

Safety And Hazards

The safety data sheet for “7-Bromo-3-chloro-1H-indazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

7-bromo-3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKLXYCYCXCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672122
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-chloro-1H-indazole

CAS RN

885271-75-0
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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